1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine
Overview
Description
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is a deuterated form of 2-Methylpyrazine, where six hydrogen atoms are replaced by deuterium. This compound is often used as an isotopically labeled compound in various scientific research applications. The molecular formula of this compound is C5D6N2, and it has a molecular weight of 100.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine typically involves the deuteration of 2-Methylpyrazine. This can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.
Reduction: It can be reduced to form dihydropyrazines.
Substitution: It can undergo substitution reactions where one or more deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Substituted pyrazines with different functional groups.
Scientific Research Applications
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of pyrazine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of pyrazine-based drugs.
Industry: Applied in the flavor and fragrance industry to study the formation and stability of pyrazine compounds in food products
Mechanism of Action
The mechanism of action of 1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is primarily related to its role as an isotopic tracer. By replacing hydrogen atoms with deuterium, the compound exhibits different physical and chemical properties, such as altered bond strengths and reaction rates. This allows researchers to study reaction mechanisms and metabolic pathways with greater precision. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
1,2,3,3,4,5-Hexadeuterio-2-methylpyrazine is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Methylpyrazine: The non-deuterated form, commonly used in flavor and fragrance applications.
2,3,5,6-Tetramethylpyrazine: Known for its pharmacological effects and used in traditional medicine.
2,5-Dimethylpyrazine: Another pyrazine derivative with applications in the food industry.
The uniqueness of this compound lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Properties
IUPAC Name |
1,2,3,3,4,5-hexadeuterio-2-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5-4-6-2-3-7-5/h2-3,5-7H,4H2,1H3/i2D,4D2,5D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPLZXBGEWGNRU-VABULYMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CN(C(C(N1[2H])([2H])[2H])([2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-84-8 | |
Record name | 1219804-84-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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